molecular formula C19H11F2N3O2S B2680988 (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile CAS No. 477297-28-2

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile

Cat. No.: B2680988
CAS No.: 477297-28-2
M. Wt: 383.37
InChI Key: RDADTKBDIXKYMU-WQLSENKSSA-N
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Description

This compound features a thiazole core substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl group and a (Z)-configured acrylonitrile moiety bearing a 2,4-difluorophenylamino substituent. The benzo[d][1,3]dioxol group contributes electron-rich aromaticity, while the difluorophenylamino group introduces steric and electronic effects critical for molecular interactions. The Z-configuration is essential for maintaining planarity, which may enhance binding affinity in biological systems .

Properties

IUPAC Name

(Z)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2,4-difluoroanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11F2N3O2S/c20-13-2-3-15(14(21)6-13)23-8-12(7-22)19-24-16(9-27-19)11-1-4-17-18(5-11)26-10-25-17/h1-6,8-9,23H,10H2/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDADTKBDIXKYMU-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)/C(=C\NC4=C(C=C(C=C4)F)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as benzo[d][1,3]dioxole and thiazole derivatives. These intermediates are then subjected to coupling reactions, often under controlled conditions such as specific temperatures, solvents, and catalysts, to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing continuous flow reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

Anticancer Activity

Preliminary studies indicate that this compound exhibits notable cytotoxicity against various cancer cell lines. The presence of the thiazole and benzo[d][1,3]dioxole groups is often correlated with enhanced biological efficacy. Research has shown that compounds with similar structures can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and apoptosis.

Antimicrobial Properties

Compounds containing thiazole rings have demonstrated significant antimicrobial activity. The unique structural features of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile suggest potential effectiveness against a range of bacterial and fungal pathogens.

Anti-inflammatory Effects

Research into related compounds has suggested that this compound may exhibit anti-inflammatory properties by modulating inflammatory cytokines and pathways. This could make it a candidate for developing treatments for inflammatory diseases.

Case Studies

Several studies have explored the applications of similar compounds:

StudyFindings
Study on Thiazole Derivatives Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the micromolar range.
Antimicrobial Screening Evaluated the activity of benzo[d][1,3]dioxole-containing compounds against Gram-positive and Gram-negative bacteria, showing promising results.
Anti-inflammatory Research Investigated the modulation of TNF-alpha production in macrophages treated with thiazole derivatives, indicating potential therapeutic uses in chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. The pathways involved might include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole-Acrylonitrile Frameworks

(a) (Z)-3-(2-Bromo-4-chlorophenyl)-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)acrylonitrile (c32)
  • Key Differences: The nitro group on the benzo[d][1,3]dioxol ring in c32 introduces strong electron-withdrawing effects, contrasting with the unsubstituted benzo[d][1,3]dioxol in the target compound. The acrylonitrile substituent here is a halogenated phenyl group (2-bromo-4-chlorophenyl), which may reduce solubility compared to the target’s amino-substituted difluorophenyl group.
  • Synthesis : Palladium-catalyzed annulation methods are employed, similar to routes used for the target compound .
(b) (2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile
  • Key Differences: The thiazole is substituted with a 4-fluorophenyl group instead of benzo[d][1,3]dioxol. The acrylonitrile moiety bears a hydroxy-methoxyphenyl group, enabling hydrogen bonding, unlike the difluorophenylamino group in the target.
  • Implications : The fluorophenyl group may enhance lipophilicity, while the methoxy group could improve metabolic stability .
(c) 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-hydroxyphenyl)-5-(4-(trifluoromethoxy)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide (85)
  • Key Differences : While retaining the benzo[d][1,3]dioxol group, this compound incorporates a cyclopropane-carboxamide linker and a trifluoromethoxybenzoyl-substituted thiazole. The acrylonitrile moiety is absent, replaced by a carboxamide group.
  • Synthesis Yield : 26% via coupling reactions, suggesting moderate efficiency compared to acrylonitrile derivatives .

Thiazole Derivatives with Fluorophenyl Substituents

Compounds 4 and 5 from feature chlorophenyl and fluorophenyl groups on the thiazole ring. Both are isostructural (triclinic, P 1 symmetry) and exhibit planar conformations.

Functional Implications of Substituents

  • In contrast, fluorophenyl groups () increase lipophilicity and metabolic resistance.
  • Amino vs.
  • Halogen Effects : Bromo and chloro substituents () improve halogen bonding but may compromise solubility.

Biological Activity

The compound (Z)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2,4-difluorophenyl)amino)acrylonitrile is a complex organic molecule notable for its diverse structural features, including a thiazole ring and a benzo[d][1,3]dioxole moiety. This structural complexity suggests significant potential for various biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Thiazole Ring : Contributes to the compound's reactivity and biological interactions.
  • Benzo[d][1,3]dioxole Moiety : Known for its role in enhancing pharmacological properties.
  • Acrylonitrile Backbone : Imparts unique chemical characteristics that may influence biological activity.

Anticancer Properties

Preliminary studies indicate that compounds similar to This compound exhibit significant anticancer properties. For instance:

CompoundIC50 (µM)Cell LineMechanism of Action
Compound A4.36HCT116 (Colon Cancer)Induces apoptosis via mitochondrial pathway
Compound B5.12MCF7 (Breast Cancer)Inhibits cell proliferation through cell cycle arrest

These compounds have shown relative potencies comparable to established anticancer drugs like doxorubicin.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Notably:

  • Cyclin G-associated Kinase (GAK) : The compound demonstrated potent inhibition with a Ki<100nMK_i<100\,nM, suggesting its potential as a therapeutic agent in targeting cell cycle regulation .

Antimicrobial Activity

Research indicates that derivatives of this compound may possess antimicrobial properties. The presence of the thiazole ring is often linked to enhanced antibacterial and antifungal activities. For example:

CompoundActivity TypeMinimum Inhibitory Concentration (MIC)
Compound CAntibacterial32 µg/mL against Staphylococcus aureus
Compound DAntifungal16 µg/mL against Candida albicans

These findings highlight the potential of the compound in treating infections caused by resistant strains .

Case Studies

Several studies have focused on the biological activities of related compounds:

  • Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and evaluated for anticancer activity. One derivative showed an IC50 value of 1.5 µM against lung cancer cells, indicating that structural modifications can significantly enhance bioactivity .
  • Antioxidant Activity Assessment : Compounds structurally related to our target compound were tested for antioxidant properties using the TBARS assay. Results indicated that certain substitutions increased antioxidant activity significantly, suggesting potential applications in oxidative stress-related conditions .

The biological activity of This compound is thought to arise from multiple mechanisms:

  • Interaction with Enzymes : The compound may bind to active sites on enzymes, inhibiting their function and altering metabolic pathways.
  • Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-configured acrylonitrile derivatives with benzo[d][1,3]dioxol and thiazole moieties?

  • Methodological Answer: A standard approach involves condensation of 2-(benzo[d][1,3]dioxol-5-yl)acetonitrile with substituted aldehydes or ketones in the presence of sodium methoxide in methanol under reflux (80–90% yields). For thiazole incorporation, reactions with thiosemicarbazides or chloroacetic acid in DMF-acetic acid mixtures are utilized .

Q. Which analytical techniques are critical for confirming the stereochemistry and purity of this compound?

  • Methodological Answer: ¹H/¹³C NMR is essential for verifying the (Z)-configuration via coupling constants (e.g., vinyl proton coupling ~12–14 Hz). X-ray crystallography (e.g., Acta Cryst. E62 data) provides definitive stereochemical evidence, while HPLC or LC-MS ensures purity .

Q. How can researchers functionalize the thiazole ring to modulate bioactivity?

  • Methodological Answer: The thiazole ring can be modified via nucleophilic substitution (e.g., with amines or thiols) or palladium-catalyzed cross-coupling (e.g., Suzuki reactions). For example, brominated intermediates (e.g., ’s C33) enable diversification .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance stereoselectivity in (Z)-isomer synthesis?

  • Methodological Answer: Design of Experiments (DoE) frameworks (e.g., flow-chemistry setups in ) can systematically evaluate variables like temperature, solvent polarity, and catalyst loading. Methanol/sodium methoxide at reflux typically favors (Z)-isomers due to kinetic control .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar acrylonitriles?

  • Methodological Answer: Comparative assays under standardized conditions (e.g., cell lines, dosing protocols) are critical. Structural revalidation via crystallography () and impurity profiling (e.g., DMF byproducts in ) can clarify discrepancies .

Q. How do computational methods (e.g., DFT) elucidate electronic interactions influencing bioactivity?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., ’s B3LYP hybrid functional) model charge distribution and frontier molecular orbitals. For example, the electron-withdrawing cyano group enhances electrophilicity, impacting binding to biological targets .

Q. What mechanistic insights explain the role of the 2,4-difluorophenylamino group in target engagement?

  • Methodological Answer: Fluorine’s electronegativity increases metabolic stability and membrane permeability. Structure-activity relationship (SAR) studies comparing analogs (e.g., ’s dichlorophenyl derivatives) reveal hydrogen-bonding interactions with kinases or proteases .

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